

A Technical Guide to the Physicochemical Properties of Fenofibrate

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Compound of Interest

Compound Name: *Fenofibrate*

Cat. No.: *B1683127*

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Introduction

Fenofibrate is a third-generation fibric acid derivative and a widely prescribed lipid-lowering agent. It is a prodrug that is rapidly hydrolyzed in the body to its active metabolite, fenofibric acid.^[1] Fenofibrate is primarily used in the treatment of hypercholesterolemia, mixed dyslipidemia, and hypertriglyceridemia.^{[1][2]} Its therapeutic effects are mediated through the activation of Peroxisome Proliferator-Activated Receptor alpha (PPAR α), a nuclear receptor that plays a crucial role in the regulation of lipid metabolism.^{[2][3][4][5]} This technical guide provides a comprehensive overview of the core physicochemical properties of fenofibrate, detailed experimental protocols for their determination, and a visualization of its primary signaling pathway.

Physicochemical Properties

The physicochemical properties of fenofibrate are critical to its formulation, delivery, and pharmacokinetic profile. As a Biopharmaceutics Classification System (BCS) Class II drug, it is characterized by low aqueous solubility and high permeability.^[6] A summary of its key quantitative physicochemical data is presented in Table 1.

Property	Value	References
Molecular Formula	C ₂₀ H ₂₁ ClO ₄	[2][7]
Molecular Weight	360.83 g/mol	[2][4][7]
Melting Point	79-82 °C	[1][2][5][8][9][10]
logP (Octanol-Water Partition Coefficient)	5.24	[11][12]
Aqueous Solubility	Practically insoluble in water (<0.1 mg/mL)	[1][2][9][11]
Solubility in Organic Solvents	Soluble in acetone, ether, benzene, chloroform; Slightly soluble in methanol, ethanol.	[2]
CAS Number	49562-28-9	[2][4][7]
IUPAC Name	propan-2-yl 2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoate	[2][4]

Table 1: Physicochemical Properties of Fenofibrate

Solvent	Solubility
Ethanol	1 mg/mL
DMSO	15 mg/mL
Dimethylformamide (DMF)	30 mg/mL

Table 2: Solubility of Fenofibrate in Common Organic Solvents[13][14]

pKa Information

Fenofibrate is a neutral molecule and as such, does not have a pKa value in the typical sense for acidic or basic compounds. However, its active metabolite, fenofibric acid, is a carboxylic acid with a pKa.

Compound	pKa Value
Fenofibric Acid	3.47 (Strongest Acidic)

Table 3: pKa of Fenofibric Acid[15]

Experimental Protocols

Detailed methodologies for the determination of key physicochemical properties are outlined below.

Melting Point Determination

The melting point of fenofibrate is typically determined using the open capillary tube method or by Differential Scanning Calorimetry (DSC).[16][17]

Capillary Method:

- A small amount of finely powdered fenofibrate is packed into a capillary tube.
- The capillary tube is placed in a melting point apparatus.
- The temperature is gradually increased, and the range at which the substance melts is recorded.[16][17]

Differential Scanning Calorimetry (DSC):

- A small, accurately weighed sample of fenofibrate (approximately 5 mg) is sealed in an aluminum pan.[11]
- An empty sealed aluminum pan is used as a reference.
- The sample and reference are heated at a constant rate (e.g., 10 °C/min) under a nitrogen purge.[10][11]
- The difference in heat flow to the sample and reference is measured as a function of temperature. The melting point is determined from the endothermic peak of the resulting thermogram.[11][16]

Solubility Determination

The solubility of fenofibrate in various solvents can be determined using the shake-flask method followed by a suitable analytical technique for quantification.

Shake-Flask Method:

- An excess amount of fenofibrate is added to a known volume of the solvent (e.g., water, buffer, or organic solvent) in a sealed container.
- The mixture is agitated at a constant temperature (e.g., 25 °C or 37 °C) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.^[9]
- The suspension is then filtered to remove the undissolved solid.
- The concentration of fenofibrate in the filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.^{[6][9][14][15][18][19][20][21]}

HPLC Method for Quantification:

- Column: A reverse-phase column (e.g., C18) is typically used.^{[14][15][20]}
- Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer is used as the mobile phase.^{[6][14][15][19][20]}
- Detection: UV detection at a wavelength of approximately 286 nm is commonly employed.^{[14][15][20]}
- Quantification: The concentration is determined by comparing the peak area of the sample to a calibration curve prepared with known concentrations of fenofibrate standards.^{[15][18][20]}

LogP Determination

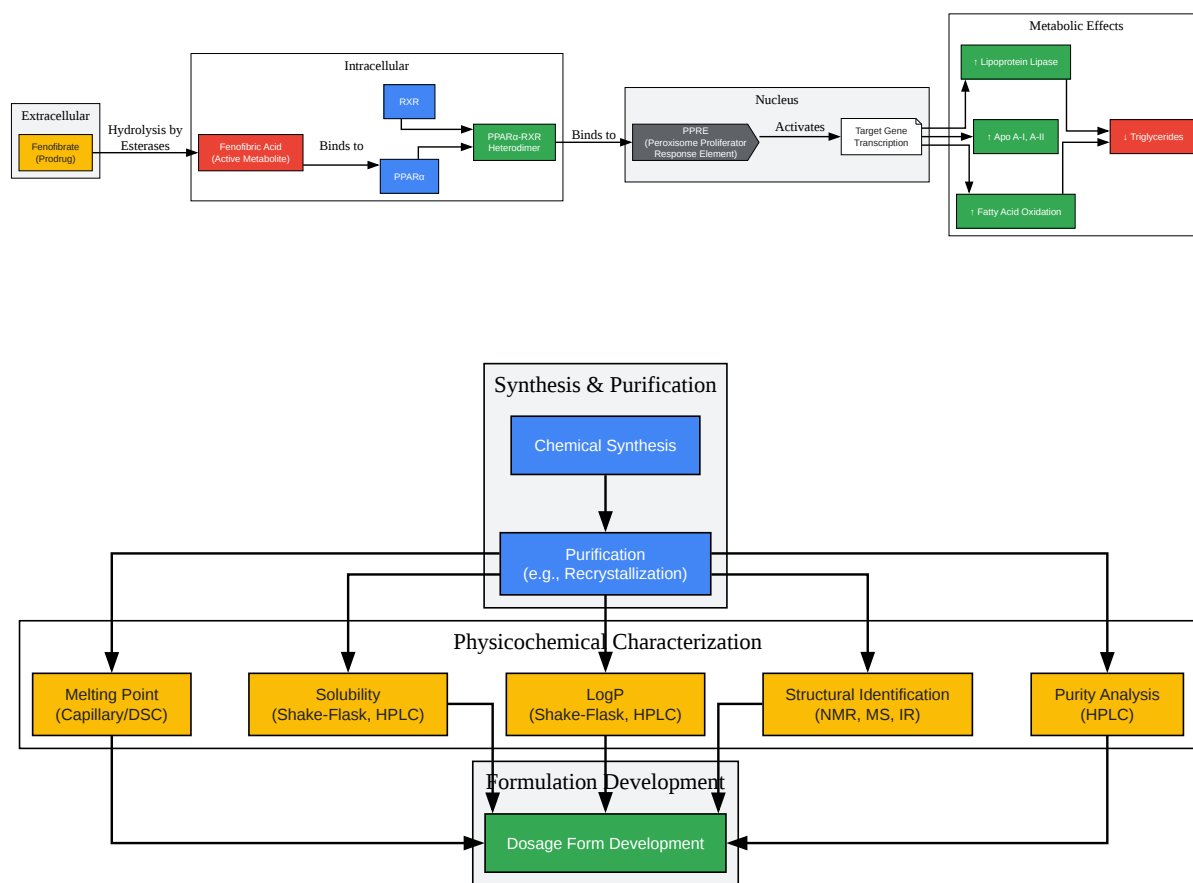
The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity. While specific experimental protocols for fenofibrate were not detailed in the provided search results, a common method is the shake-flask method followed by quantification of the analyte in both phases.

Shake-Flask Method for LogP:

- A solution of fenofibrate is prepared in either n-octanol or water.
- Equal volumes of n-octanol and water (pre-saturated with each other) are added to a vessel containing the fenofibrate solution.
- The mixture is shaken vigorously to allow for partitioning of the fenofibrate between the two phases and then allowed to separate.
- The concentration of fenofibrate in both the n-octanol and water phases is determined using a suitable analytical method like HPLC-UV.
- The partition coefficient (P) is calculated as the ratio of the concentration in n-octanol to the concentration in water. The logP is the base-10 logarithm of P.

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams, created using the DOT language, illustrate the primary signaling pathway of fenofibrate and a general workflow for its physicochemical characterization.



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